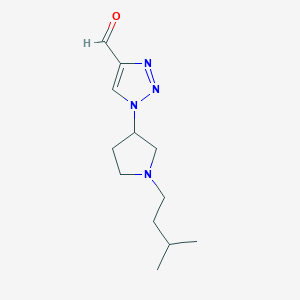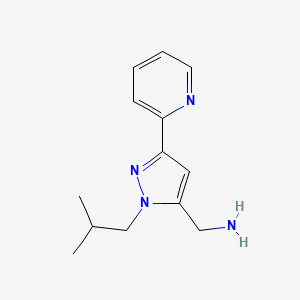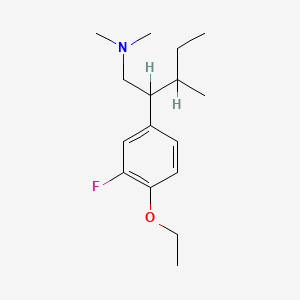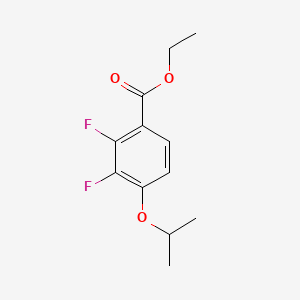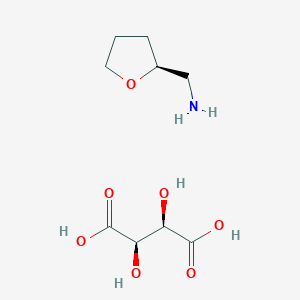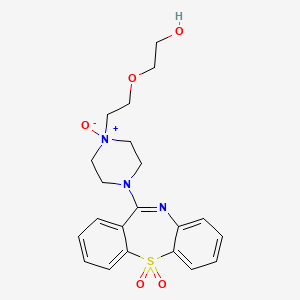
1,1,1,2,2,3-Hexachloro-3-fluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3-Hexachloro-3-fluoropropane is a halogenated organic compound with the molecular formula C₃HCl₆F. It is characterized by the presence of six chlorine atoms and one fluorine atom attached to a three-carbon propane backbone. This compound is known for its high density and boiling point, making it a subject of interest in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1,1,1,2,2,3-hexachloro-3-fluoropropane typically involves the halogenation of a suitable precursor. One common method is the reaction of tetrachloroethylene with hydrogen fluoride in the presence of a catalyst such as aluminum chloride. This reaction proceeds under controlled conditions to ensure the selective formation of the desired product . Industrial production methods often involve similar halogenation reactions, optimized for large-scale synthesis and high yield .
Analyse Des Réactions Chimiques
1,1,1,2,2,3-Hexachloro-3-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives, often using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, oxidation can occur under specific conditions, potentially leading to the formation of more oxidized products
Common reagents used in these reactions include hydrogen fluoride, aluminum chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1,1,1,2,2,3-Hexachloro-3-fluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other halogenated compounds.
Biology: The compound’s unique halogenation pattern makes it useful in studies involving halogenated biomolecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, although its direct medical applications are limited.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes
Mécanisme D'action
The mechanism by which 1,1,1,2,2,3-hexachloro-3-fluoropropane exerts its effects is primarily through its interactions with other molecules via halogen bonding. The presence of multiple chlorine and fluorine atoms allows for strong intermolecular interactions, which can influence the reactivity and stability of the compound. These interactions are crucial in its role as a reagent in various chemical reactions .
Comparaison Avec Des Composés Similaires
1,1,1,2,2,3-Hexachloro-3-fluoropropane can be compared to other halogenated propanes, such as:
- 1,1,1,2,3,3-Hexachloro-2-fluoropropane
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1,2,2,3,3-Heptachloro-3-fluoropropane
These compounds share similar halogenation patterns but differ in the number and position of halogen atoms. The unique combination of six chlorine atoms and one fluorine atom in this compound gives it distinct physical and chemical properties, making it particularly useful in specific applications .
Propriétés
Numéro CAS |
422-26-4 |
|---|---|
Formule moléculaire |
C3HCl6F |
Poids moléculaire |
268.7 g/mol |
Nom IUPAC |
1,1,1,2,2,3-hexachloro-3-fluoropropane |
InChI |
InChI=1S/C3HCl6F/c4-1(10)2(5,6)3(7,8)9/h1H |
Clé InChI |
FVFRHJRSCRWRPY-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(Cl)(Cl)Cl)(Cl)Cl)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


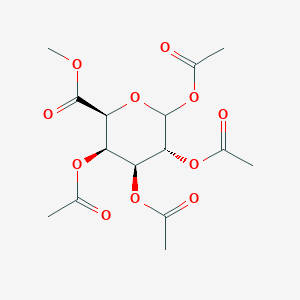
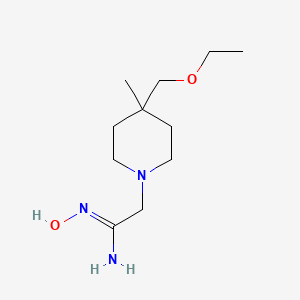
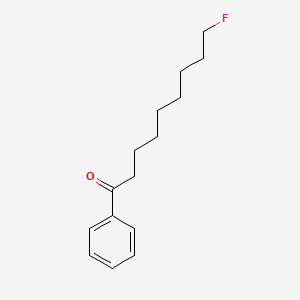
![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
